ethyl (2E)-3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate
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Description
Ethyl (2E)-3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate is a useful research compound. Its molecular formula is C17H22N4O3S and its molecular weight is 362.45. The purity is usually 95%.
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Scientific Research Applications
N⋯π and O⋯π Interactions : This compound demonstrates unique nonhydrogen bonding interactions of N⋯π and O⋯π types, contributing to the understanding of molecular packing and interaction in crystal structures (Zhang, Wu, & Zhang, 2011).
C⋯π Interaction : An unusual C⋯π interaction, which is a non-hydrogen bond type, has been identified in this compound, contributing to the understanding of electrostatic interactions in molecular structures (Zhang, Tong, Wu, & Zhang, 2012).
Mannich Reaction and Antimicrobial Activity : The compound has been utilized in the synthesis of Mannich bases, which demonstrated good antimicrobial activity against test microorganisms, indicating potential applications in medicinal chemistry (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).
Structural Analysis in Synthesis : The compound's synthesis and structural analysis have been explored, particularly focusing on the tautomeric forms and hydrogen bonding interactions, which are essential for understanding its chemical behavior (Johnson, Canseco, Dolliver, Rowe, & Fronczek, 2006).
Dopamine Receptor Affinity : Research has investigated the compound's affinity to dopamine receptors, providing insights into the potential for designing new neuropharmacological agents (V. D. Zee & Hespe, 1985).
Synthesis of Unnatural α-Amino Acid Derivatives : The compound has been used in the synthesis of highly substituted unnatural α-amino esters, showcasing its utility in the development of novel organic compounds (Hopkins & Malinakova, 2007).
Properties
IUPAC Name |
ethyl (E)-3-amino-3-[4-(4-methoxyphenyl)piperazin-1-yl]-2-thiocyanatoprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-3-24-17(22)15(25-12-18)16(19)21-10-8-20(9-11-21)13-4-6-14(23-2)7-5-13/h4-7H,3,8-11,19H2,1-2H3/b16-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RATGABBNNGJCJB-FOCLMDBBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(N)N1CCN(CC1)C2=CC=C(C=C2)OC)SC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/N)\N1CCN(CC1)C2=CC=C(C=C2)OC)/SC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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